![molecular formula C17H12N2O3 B4413594 1-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4413594.png)
1-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione
Overview
Description
1-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used in various scientific research studies due to its unique chemical properties.
Mechanism of Action
BZP acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. BZP also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters. The increased levels of dopamine and serotonin in the brain lead to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
BZP has been found to have various biochemical and physiological effects. BZP has been found to increase heart rate, blood pressure, and body temperature. BZP has also been found to cause pupil dilation, dry mouth, and increased sweating. BZP has been found to have a stimulant effect on the central nervous system, which leads to increased alertness, energy, and euphoria.
Advantages and Limitations for Lab Experiments
BZP has various advantages and limitations for lab experiments. BZP is a cost-effective compound that can be easily synthesized. BZP has also been found to have a high potency, which makes it an ideal compound for studying the effects of dopamine and serotonin on the brain. However, BZP has also been found to have potential neurotoxic effects, which limits its use in lab experiments.
Future Directions
There are various future directions for the study of BZP. BZP can be further studied for its potential use as a psychoactive drug or an antidepressant. BZP can also be studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies can also be conducted to determine the potential neurotoxic effects of BZP and to develop safer compounds with similar properties.
Conclusion:
In conclusion, BZP is a synthetic compound that has been used in various scientific research studies due to its unique chemical properties. BZP has been studied for its potential use as a psychoactive drug and an antidepressant. BZP acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. BZP has various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. BZP has advantages and limitations for lab experiments, and there are various future directions for its study.
Scientific Research Applications
BZP has been used in various scientific research studies due to its unique chemical properties. BZP has been studied for its potential use as a psychoactive drug, as it has been found to have stimulating effects on the central nervous system. BZP has also been studied for its potential use as an antidepressant, as it has been found to increase the levels of serotonin and dopamine in the brain.
properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15-9-10-16(21)19(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)22-17/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNIMKNSFYBFML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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